![molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-05-1](/img/structure/B608201.png)
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Vue d'ensemble
Description
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (abbreviated as CPPAQ) is an organic compound with a wide range of applications in scientific research. CPPAQ is a member of the pyrroloquinoxaline family of compounds, which are known for their anti-inflammatory, anti-bacterial, and anti-cancer properties. CPPAQ has been studied extensively in laboratory settings for its potential therapeutic applications, particularly in the areas of cancer and inflammation.
Applications De Recherche Scientifique
CX3CR1 Antagonist in Cancer Research
JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1 . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This property makes it a valuable tool in cancer research, particularly in the study of breast cancer .
Inhibition of Metastasis
The compound has been shown to significantly reduce the migration of breast cancer cells in vitro . This suggests that JMS-17-2 could be used to inhibit metastasis, the process by which cancer spreads to new areas of the body .
Breast Cancer Treatment
JMS-17-2 has been found to be effective in blocking FKN-induced ERK phosphorylation, which in turn significantly reduces the migration of breast cancer cells . This indicates that the compound could be used in the treatment of breast cancer .
Inhibition of Tumor Seeding into Bone
JMS-17-2 has been shown to inhibit circulating tumor cells from seeding into bone . This could potentially reduce overall tumor burden in a breast cancer metastasis model .
Treatment of Neoplasms
JMS-17-2 is being studied for its potential use in the treatment of neoplasms . Neoplasms are abnormal growths of tissue that can be cancerous or benign .
Treatment of Skin and Musculoskeletal Diseases
The compound is also being investigated for its potential use in the treatment of skin and musculoskeletal diseases . The exact mechanisms and potential applications in these areas are still under investigation .
Neuroglia Activation in Retinal Degeneration
Research has shown that CX3CL1/CX3CR1 signaling mediated neuroglia activation is implicated in the photoreceptor demise of a retinal degeneration model . JMS-17-2, as a CX3CR1 antagonist, could potentially be used to modulate this neuroglia activation .
Potential Therapeutic Strategy for Retinal Degeneration
Targeting the CX3CL1/CX3CR1 signaling with JMS-17-2 may serve as an effective therapeutic strategy for retinal degeneration . This could potentially lead to the discovery of new medications for retinal degeneration .
Propriétés
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

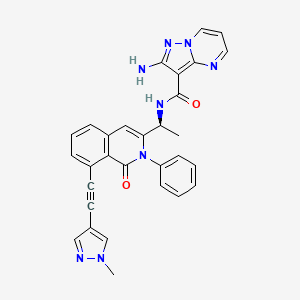
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
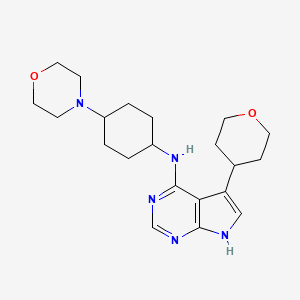
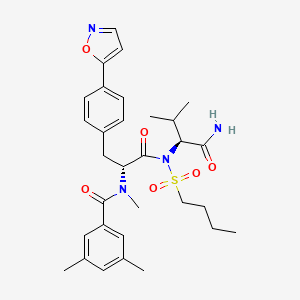


![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)

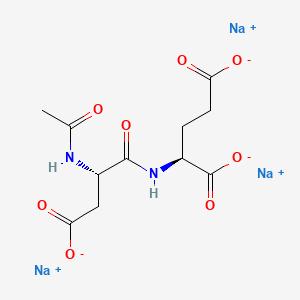
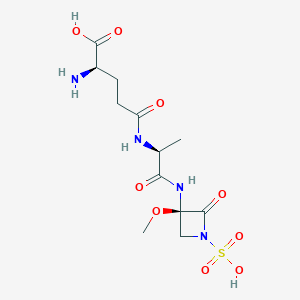
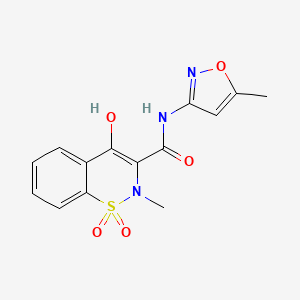

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)